

An In-depth Technical Guide on 4-bromo-1-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-bromo-1-cyclopropyl-1H-pyrazole

Cat. No.: B569207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-1-cyclopropyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for **4-bromo-1-cyclopropyl-1H-pyrazole**, this guide presents the crystallographic data for the closely related parent compound, 4-bromo-1H-pyrazole, to offer structural insights. The guide also details a likely synthetic route and a general crystallization protocol. Furthermore, it explores the role of pyrazole derivatives as kinase inhibitors, specifically focusing on the c-Met signaling pathway, a critical target in cancer therapy.

Crystallographic Data of 4-bromo-1H-pyrazole (Proxy Structure)

The crystal structure of 4-bromo-1H-pyrazole provides valuable information about the geometry and packing of a similar pyrazole core. The data presented below is sourced from the crystallographic study of 4-bromo-1H-pyrazole.^[1] It is important to note that the addition of the cyclopropyl group at the N1 position in the target molecule will induce changes in the overall molecular conformation and crystal packing.

Table 1: Crystal Data and Structure Refinement for 4-bromo-1H-pyrazole

Parameter	Value
Empirical Formula	C ₃ H ₃ BrN ₂
Formula Weight	146.97
Temperature	170 K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pnma
Unit cell dimensions	a = 12.534(3) Å, α = 90°
	b = 13.989(3) Å, β = 90°
	c = 5.779(1) Å, γ = 90°
Volume	1013.9(4) Å ³
Z	8
Density (calculated)	1.926 Mg/m ³

Table 2: Selected Bond Lengths and Angles for 4-bromo-1H-pyrazole

Bond/Angle	Length (Å) / Degrees (°)
Br(1)-C(4)	1.875(7)
N(1)-N(2)	1.349(8)
N(1)-C(5)	1.327(10)
N(2)-C(3)	1.331(10)
C(3)-C(4)	1.376(10)
C(4)-C(5)	1.383(10)
C(5)-N(1)-N(2)	113.1(6)
C(3)-N(2)-N(1)	105.4(6)
N(2)-C(3)-C(4)	111.9(7)
C(3)-C(4)-C(5)	104.7(7)
N(1)-C(5)-C(4)	104.9(7)

Experimental Protocols

Synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole

The following protocol is an adapted method for the synthesis of **4-bromo-1-cyclopropyl-1H-pyrazole** based on established procedures for similar N-substituted pyrazoles.

Reaction Scheme:

Materials:

- 4-bromo-1H-pyrazole
- Bromocyclopropane
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)

- Diethyl ether
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
- To this suspension, add bromocyclopropane (1.1 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous $MgSO_4$, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **4-bromo-1-cyclopropyl-1H-pyrazole**.

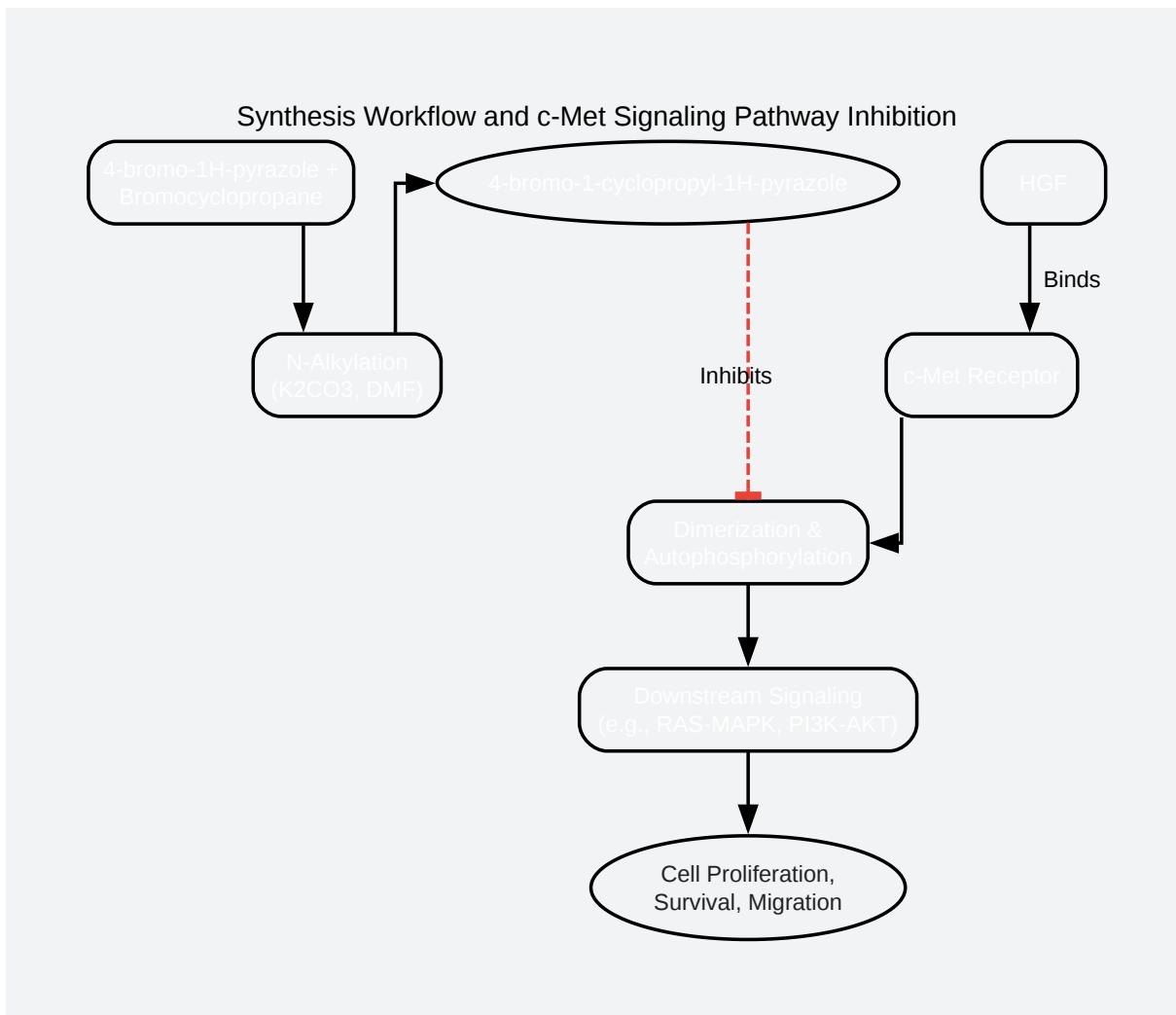
Crystallization of 4-bromo-1-cyclopropyl-1H-pyrazole

Obtaining high-quality single crystals suitable for X-ray diffraction is crucial for structure determination. The following are general methods that can be applied for the crystallization of small organic molecules like **4-bromo-1-cyclopropyl-1H-pyrazole**.^{[2][3][4][5][6]}

Method 1: Slow Evaporation

- Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents) to form a nearly saturated solution.
- Filter the solution to remove any particulate matter.

- Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
- Place the vial in a vibration-free environment at a constant temperature.
- Crystals should form over a period of several days to weeks.


Method 2: Vapor Diffusion

- Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).
- Place this solution in a small open vial.
- Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent, e.g., hexane or pentane).
- The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Signaling Pathway and Biological Activity

4-bromo-1-cyclopropyl-1H-pyrazole is reported to be a c-Met kinase inhibitor.^[7] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.^{[8][9]} Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.^[8] Pyrazole-based compounds have emerged as a significant class of kinase inhibitors.^[10]

The diagram below illustrates a simplified workflow for the synthesis and a general overview of the c-Met signaling pathway, highlighting the point of inhibition by a pyrazole-based inhibitor.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **4-bromo-1-cyclopropyl-1H-pyrazole** and its inhibitory action on the c-Met signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting crystals your crystallographer will treasure: a beginner's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sptlabtech.com [sptlabtech.com]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. 4-bromo-1-cyclopropyl-1H-pyrazole | 1151802-23-1 [chemicalbook.com]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 4-bromo-1-cyclopropyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569207#4-bromo-1-cyclopropyl-1h-pyrazole-crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com